methyl 2-(4-aminopyrimidin-5-yl)acetate
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Overview
Description
Methyl 2-(4-aminopyrimidin-5-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-aminopyrimidin-5-yl)acetate typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, and oxidation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminopyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-(4-aminopyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-aminopyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the activities of certain enzymes and proteins involved in inflammatory responses, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to the suppression of inflammatory mediators and provide therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A closely related compound with similar biological activities.
4-Aminopyrimidine: Another pyrimidine derivative with potential medicinal applications.
2-Chloropyrimidine: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 2-(4-aminopyrimidin-5-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group and amino substituent at the pyrimidine ring make it a versatile intermediate for further chemical modifications and applications in drug development.
Properties
CAS No. |
1782271-75-3 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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